3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-15-7-13-18(14-8-15)26-23(28)20-21(16-9-11-17(25)12-10-16)27(30-22(20)24(26)29)19-5-3-2-4-6-19/h2-14,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBFEHQBJALXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in cellular processes.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in gene expression, enzyme activity, and signal transduction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound 3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a bicyclic framework that combines both pyrrole and isoxazole moieties. The presence of various substituents such as the fluorophenyl and p-tolyl groups enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives of pyrrolo-isoxazoles exhibit significant AChE inhibitory activity, potentially leading to improved cognitive function in animal models .
- Antimicrobial Activity : Certain derivatives within this class have demonstrated antimicrobial properties, suggesting that modifications in substituents can influence their efficacy against various pathogens .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | TBD | |
| Pyrrolo-isoxazole derivative A | AChE Inhibition | 17.5 ± 1.5 | |
| Pyrrolo-isoxazole derivative B | Antimicrobial | TBD |
Case Studies
- Alzheimer's Disease Model : In a study evaluating the effects of pyrrolo-isoxazole derivatives on cognitive function in scopolamine-induced amnesia models in mice, certain compounds exhibited significant improvements in memory retention compared to controls. The most potent derivatives displayed IC50 values lower than that of donepezil, a standard AChE inhibitor .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The structural modifications influenced their ability to penetrate bacterial cell walls and inhibit growth .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
- Methodological Answer : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) based on analogous pyrrolo-isoxazole syntheses. For example, use microwave-assisted synthesis to reduce reaction time or employ column chromatography for purification . Characterize intermediates via ¹H-NMR and LC-MS to confirm structural integrity at each step .
Q. What experimental techniques are critical for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction to resolve stereochemistry and confirm dihydro-2H-pyrrolo-isoxazole ring conformation .
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione moiety) .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign fluorophenyl and p-tolyl substituents .
Q. How can computational methods predict electronic properties relevant to reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data .
Advanced Research Questions
Q. What strategies validate the compound’s pharmacological potential while addressing bioavailability challenges?
- Methodological Answer :
- Conduct in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) using structurally similar fluorophenyl-pyrazole derivatives as positive controls .
- Perform ADME-Tox profiling (e.g., Caco-2 permeability, metabolic stability in liver microsomes) to assess drug-likeness .
- Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) and guide SAR studies .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer :
- Synthesize derivatives with variations in substituents (e.g., replacing p-tolyl with thiophene or methoxyphenyl) .
- Corrogate biological activity data (e.g., IC₅₀ values) with electronic (Hammett σ constants) and steric (Taft parameters) descriptors .
- Reference SAR tables from analogous compounds (Table 1, ):
| Derivative | Substituent Modifications | Activity Trend |
|---|---|---|
| 4-Fluorophenyl | Increased lipophilicity | Enhanced antimicrobial |
| p-Tolyl | Steric bulk | Reduced cytotoxicity |
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) .
- Use molecular dynamics (MD) simulations to assess target flexibility and ligand binding modes under physiological conditions .
- Validate outliers via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Employ flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (e.g., purity, particle size) .
Q. How does the compound’s environmental stability impact experimental outcomes?
- Methodological Answer :
- Conduct accelerated stability studies under varied pH, temperature, and light exposure. Monitor degradation via HPLC-MS .
- Compare with structurally related compounds (e.g., 4-chlorophenyl analogs) to identify degradation hotspots .
Methodological Notes
- Avoid oversimplification : For computational studies, validate force fields (e.g., AMBER vs. CHARMM) against crystallographic data .
- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in SAR .
- Ethical rigor : Adhere to FAIR data principles for publishing synthetic protocols and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
